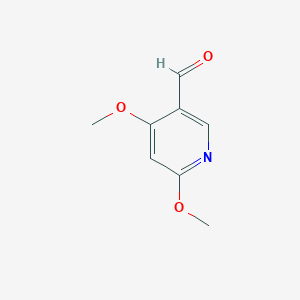

4,6-Dimethoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSLAHUSQYSQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4,6 Dimethoxynicotinaldehyde

Catalytic Pathways in 4,6-Dimethoxynicotinaldehyde Synthesis

Oxidative Methodologies for Aldehyde Formation

The formation of an aldehyde functional group inherently involves an oxidation process. In the context of synthesizing this compound, a primary strategy involves the selective oxidation of a methyl group at the 3-position of the corresponding 4,6-dimethoxy-3-methylpyridine precursor.

The gas-phase catalytic oxidation of methylpyridines is a significant industrial method for producing pyridine (B92270) aldehydes. mdpi.com This process typically utilizes metal oxide catalysts and aims for high selectivity to prevent over-oxidation to the carboxylic acid. Vanadium oxide (V₂O₅) is a widely used active component for such oxidation processes. mdpi.com Research into the oxidation of 4-methylpyridine (B42270) (4-MP) to pyridine-4-carbaldehyde provides a strong model for the synthesis of this compound. Studies have shown that modifying V₂O₅ with other metal oxides, such as TiO₂ and SnO₂, can significantly enhance catalytic activity and selectivity. ijcce.ac.irresearchgate.net

For instance, in the oxidation of 4-methylpyridine, transitioning from a binary V₂O₅-TiO₂ catalyst to a ternary V₂O₅-TiO₂-SnO₂ system leads to a notable increase in activity. This allows for higher conversion of the starting material and shifts the maximum yield of the desired aldehyde to lower temperatures. ijcce.ac.irresearchgate.net Another study demonstrated that a V-Ti-Mn-O catalyst exhibited high selectivity (up to 67.17% at 320 °C) in the oxidation of 4-MP, attributing the improved performance to a synergistic effect of manganese that enhances oxidation precision. mdpi.com These findings suggest that a similar catalytic system could be effectively applied to the oxidation of 4,6-dimethoxy-3-methylpyridine.

Another prominent method for aldehyde formation on electron-rich aromatic and heterocyclic rings is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.org This reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent. cambridge.orgchemistrysteps.comyoutube.com This reagent then attacks the electron-rich pyridine ring, and subsequent hydrolysis of the resulting iminium ion intermediate yields the aldehyde. wikipedia.orgchemistrysteps.com Given that the methoxy (B1213986) groups on the pyridine ring are electron-donating, 4,6-dimethoxypyridine would be an activated substrate suitable for this formylation reaction. wikipedia.org The reaction is valued for being an efficient, economical, and mild method for formylating reactive substrates. ijpcbs.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. mit.eduepa.gov These principles, as formulated by Paul Anastas and John Warner, provide a framework for designing more environmentally benign chemical processes. psu.eduacs.org Key tenets include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. mit.eduacs.org

Solvent-Free Reaction Systems

A core principle of green chemistry is the avoidance of auxiliary substances like solvents, or their replacement with more innocuous alternatives. epa.govpsu.edu Solvent-free reaction methodologies, often involving mechanochemistry (grinding) or reactions on solid supports, directly address this by minimizing waste and eliminating the hazards associated with toxic or volatile organic solvents. researchgate.net

While specific literature detailing a solvent-free synthesis for this compound is not prevalent, the principles have been successfully applied to analogous reactions. For example, the Claisen-Schmidt reaction, a condensation to form α,β-unsaturated ketones, has been performed efficiently under solvent-free conditions by grinding reactants with solid sodium hydroxide, achieving quantitative yields. mdpi.comrsc.org Similarly, the synthesis of hydrazones has been accomplished through solvent-free mechanochemical condensation of hydrazines with aromatic aldehydes, offering advantages like short reaction times, high purity, and the absence of a catalyst. researchgate.net

These examples demonstrate the potential for developing a solvent-free synthesis of this compound. A potential route could involve a solvent-free Vilsmeier-Haack reaction or a solid-state oxidation of 4,6-dimethoxy-3-methylpyridine, thereby reducing the environmental impact of the synthesis.

Energy-Efficient Protocols

Minimizing the energy requirements of chemical processes is a fundamental aspect of green chemistry, with a preference for reactions conducted at ambient temperature and pressure. mit.edupsu.edu The use of catalysts is a primary strategy for achieving energy efficiency, as catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with greater selectivity. epa.govacs.org

Table 1: Research Findings on Catalytic Oxidation of 4-Methylpyridine

| Catalyst System | Optimal Temperature (°C) | Key Finding | Reference |

|---|---|---|---|

| V₂O₅-TiO₂-SnO₂ | Low-temperature area | Ternary system shows higher activity and shifts maximum aldehyde yield to lower temperatures compared to binary systems. | ijcce.ac.ir |

| V-Ti-Mn-O | 320 | Achieved a high selectivity of 67.17% for the aldehyde product due to the synergistic effect of manganese. | mdpi.com |

| V₂O₅-based | 350-430 | Various V₂O₅ on different supports can yield pyridine-4-carbaldehyde with yields ranging from 60-95%. | researchgate.net |

By selecting a highly active and selective catalyst, it is possible to design a more energy-efficient synthesis for this compound via the oxidation of its methylpyridine precursor, aligning with the principles of green chemistry.

Reactivity Profiles and Transformational Chemistry of 4,6 Dimethoxynicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This electronic arrangement dictates its reactivity, primarily through nucleophilic addition to the carbonyl group.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. nih.govsemanticscholar.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate is then typically protonated to yield the final addition product. nih.gov

The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin. youtube.comorganic-chemistry.org This reaction is typically catalyzed by a base, which generates the nucleophilic cyanide ion from a source like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN). libretexts.orgmasterorganicchemistry.com The reaction is reversible, but for many aldehydes, the equilibrium favors the formation of the cyanohydrin product. masterorganicchemistry.com

While specific experimental data for the cyanohydrin formation of 4,6-Dimethoxynicotinaldehyde is not extensively documented in publicly available literature, its reactivity is expected to be analogous to other aromatic and heterocyclic aldehydes. The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgpurechemistry.org The product of this reaction with this compound would be 2-(4,6-dimethoxypyridin-3-yl)-2-hydroxyacetonitrile.

Cyanohydrins are valuable synthetic intermediates. libretexts.org The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. youtube.comyoutube.com

Table 1: Illustrative Cyanohydrin Formation

| Aldehyde | Reagents | Product |

| This compound | KCN, H₂O | 2-(4,6-dimethoxypyridin-3-yl)-2-hydroxyacetonitrile |

| Benzaldehyde | NaCN, HCl | Mandelonitrile |

This table is illustrative of the expected reaction based on general chemical principles.

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to aldehydes. libretexts.orgorgoreview.com This reaction is a cornerstone of carbon-carbon bond formation and a versatile method for synthesizing secondary alcohols. libretexts.orgorgoreview.com The reaction proceeds via nucleophilic addition of the carbanionic component of the organometallic reagent to the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. orgoreview.compressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the alcohol. pressbooks.pub

Specific documented examples of Grignard or organolithium additions to this compound are not readily found in surveyed literature. However, the expected reaction would involve the addition of the organometallic reagent across the carbonyl double bond. For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 1-(4,6-dimethoxypyridin-3-yl)ethanol.

Table 2: Illustrative Organometallic Additions to this compound

| Organometallic Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(4,6-dimethoxypyridin-3-yl)ethanol |

| Phenyllithium (C₆H₅Li) | (4,6-dimethoxypyridin-3-yl)(phenyl)methanol |

This table illustrates the expected products from the reaction of this compound with common organometallic reagents.

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule such as water. organicchemistrydata.org For aldehydes, these reactions typically involve the initial formation of an aldol (B89426) or a similar adduct, which then undergoes dehydration.

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. libretexts.orgorganicreactions.org Active methylene compounds have a CH₂ group flanked by two electron-withdrawing groups, such as in malononitrile (B47326) or ethyl cyanoacetate, making the hydrogens acidic. libretexts.org The reaction is a valuable method for the synthesis of α,β-unsaturated compounds. purechemistry.org

The reaction of this compound with active methylene compounds like malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or a Lewis acid catalyst, would be expected to proceed smoothly to yield the corresponding substituted alkenes. organic-chemistry.orgresearchgate.net The general procedure involves mixing the aldehyde, the active methylene compound, and the catalyst in a suitable solvent, which often leads to the formation of the product in high yield. researchgate.net

Table 3: Representative Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | 2-(4-methoxybenzylidene)malononitrile |

| Benzaldehyde | Ethyl Cyanoacetate | GaCl₃ | Ethyl (E)-2-cyano-3-phenylacrylate |

This table presents data from documented Knoevenagel condensations of analogous aromatic aldehydes.

Based on these examples, the Knoevenagel condensation of this compound with malononitrile would yield 2-((4,6-dimethoxypyridin-3-yl)methylene)malononitrile.

A variation of this is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. libretexts.orgyoutube.com In this reaction, this compound would serve as the electrophilic partner, reacting with the enolate of another carbonyl compound. For example, in a reaction with acetone (B3395972) under basic conditions, the expected product would be 4-(4,6-dimethoxypyridin-3-yl)but-3-en-2-one. masterorganicchemistry.com

While specific studies on the aldol condensation of this compound are not prevalent in the reviewed literature, its participation in Claisen-Schmidt type condensations is anticipated based on the reactivity of similar aromatic aldehydes. masterorganicchemistry.comlibretexts.org

Table 4: Illustrative Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product |

| This compound | Acetone | NaOH | 4-(4,6-dimethoxypyridin-3-yl)but-3-en-2-one |

| Benzaldehyde | Acetone | NaOH | 4-phenylbut-3-en-2-one |

This table is illustrative of the expected reaction based on general chemical principles and documented reactions of analogous compounds.

Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netresearchgate.net This reaction is of significant importance as it introduces a versatile C=N double bond, which is a key structural motif in many biologically active compounds and coordination chemistry ligands. cu.edu.egarpgweb.comnih.gov

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically under acid or base catalysis, to yield the final imine product. researchgate.net The reaction is generally reversible and often driven to completion by removing water from the reaction mixture.

A variety of primary amines can be employed in this transformation, leading to a diverse array of Schiff base derivatives. The specific reaction conditions, such as solvent and catalyst, can be tailored to the specific substrates being used.

Table 1: Representative Schiff Base Formation with this compound

| Amine Reactant | Product (Schiff Base) | Typical Conditions |

| Aniline | N-((4,6-dimethoxypyridin-3-yl)methylene)aniline | Ethanol, reflux, catalytic acetic acid |

| 2-Aminoethanol | 2-(((4,6-dimethoxypyridin-3-yl)methylene)amino)ethanol | Methanol, room temperature |

| Hydrazine hydrate | (4,6-dimethoxypyridin-3-yl)methanedial dihydrazone | Isopropanol, reflux |

Oxidation and Reduction Chemistry

The aldehyde group in this compound is susceptible to both oxidation and reduction, providing synthetic routes to the corresponding carboxylic acid and alcohol, respectively. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups.

Selective Oxidation to Carboxylic Acids

The aldehyde can be selectively oxidized to the corresponding carboxylic acid, 4,6-dimethoxynicotinic acid, without affecting the pyridine (B92270) ring or the methoxy (B1213986) groups. A variety of oxidizing agents can accomplish this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺). Milder, more selective reagents such as sodium chlorite (B76162) (NaClO₂) are often preferred to avoid potential side reactions with the electron-rich pyridine ring.

The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or degradation of the starting material.

Table 2: Reagents for the Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 4,6-dimethoxynicotinic acid | Aqueous base, then acid workup |

| Jones Reagent (CrO₃/H₂SO₄) | 4,6-dimethoxynicotinic acid | Acetone, 0 °C to room temperature |

| Sodium Chlorite (NaClO₂) | 4,6-dimethoxynicotinic acid | t-BuOH/water, with a scavenger like 2-methyl-2-butene |

Chemoselective Reduction to Alcohols

The aldehyde group can be chemoselectively reduced to a primary alcohol, (4,6-dimethoxypyridin-3-yl)methanol. Hydride-based reducing agents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes in the presence of other functional groups. byjus.comnih.govlibretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often sufficient and offers greater functional group tolerance. arpgweb.comnih.gov

The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by a protonation step during the workup to yield the alcohol. nih.gov

Table 3: Reagents for the Reduction of this compound

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | (4,6-dimethoxypyridin-3-yl)methanol | Methanol or Ethanol, 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | (4,6-dimethoxypyridin-3-yl)methanol | Anhydrous THF or Et₂O, followed by aqueous workup |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | (4,6-dimethoxypyridin-3-yl)methanol | Methanol, room temperature, atmospheric pressure |

Pyridine Ring Reactivity and Functionalization

The pyridine ring of this compound possesses a unique electronic character due to the interplay of the ring nitrogen and the substituents. This influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Electron-Rich Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. msu.edu However, the presence of two strong electron-donating methoxy groups at the 4- and 6-positions significantly activates the ring towards electrophilic attack. libretexts.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

In this compound, the positions available for substitution are C2 and C5. The C2 position is ortho to the 4-methoxy group and meta to the 6-methoxy group. The C5 position is ortho to the 6-methoxy group and meta to the 4-methoxy group. Both methoxy groups strongly activate the C5 position. The aldehyde group at C3 is an electron-withdrawing group and will deactivate the ring, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.

Considering these electronic effects, the C5 position is the most likely site for electrophilic attack due to the strong activating and ortho-directing influence of the 6-methoxy group and the para-directing influence of the 4-methoxy group. The C2 position is less favored due to being ortho to one methoxy group but also ortho to the deactivating aldehyde group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comlibretexts.orgdalalinstitute.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product (Predicted) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro-4,6-dimethoxynicotinaldehyde |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-4,6-dimethoxynicotinaldehyde |

| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | 5-Acyl-4,6-dimethoxynicotinaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Adjacent to Methoxy Groups

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). nih.gov In this compound, the methoxy groups at the C4 and C6 positions can potentially act as leaving groups in an SNAr reaction.

The reaction is facilitated by the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. Strong nucleophiles, such as amines, alkoxides, or thiolates, are typically required to displace the methoxy group. The C6 position is generally more activated towards nucleophilic attack than the C4 position in pyridine systems.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Leaving Group | Expected Product |

| Ammonia (NH₃) | Methoxy at C6 | 6-Amino-4-methoxynicotinaldehyde |

| Sodium Methoxide (NaOCH₃) | Methoxy at C4 | No net reaction (methoxy exchange) |

| Piperidine | Methoxy at C6 | 4-Methoxy-6-(piperidin-1-yl)nicotinaldehyde |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the aldehyde group in this compound is not a direct participant in these reactions, the pyridine ring can be rendered reactive.

Suzuki-Miyaura Coupling (if electrophilic sites are present or generated)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. fishersci.co.ukrsc.org For this compound to participate as an electrophile, a leaving group such as a halogen would need to be present on the pyridine ring.

Research on the related compound, 2-chloro-4,6-dimethoxypyrimidine, demonstrates the feasibility of Suzuki-Miyaura couplings on a similar heterocyclic scaffold. researchgate.net In these studies, various palladium precatalysts and bases were screened to optimize the coupling of the chlorinated pyrimidine (B1678525) with arylboronic acids, achieving significant product yields. researchgate.net This suggests that a halogenated derivative of this compound could similarly undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents onto the pyridine core. The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl. fishersci.co.uk

While direct Suzuki-Miyaura coupling of this compound itself is not documented, its derivatives are utilized in such reactions. For example, related pyrrolo[2,3-d]pyrimidine structures are first alkylated with benzyl (B1604629) pinacol (B44631) boronic esters and then subjected to Suzuki-Miyaura cross-coupling with other aryl esters. acs.org

Heck and Sonogashira Reactions

The Heck reaction couples an unsaturated halide or triflate with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. rsc.orglibretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, these reactions require an electrophilic site on the this compound ring system.

The Sonogashira reaction, in particular, is widely used for the formation of C(sp²)–C(sp) bonds and is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt. libretexts.orgorganic-chemistry.org The reaction can be performed under mild conditions and has been applied to the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

While specific examples involving this compound are not prevalent in the literature, the general principles of these reactions are applicable. The synthesis of various heterocyclic compounds often employs Heck and Sonogashira reactions on halogenated precursors to build molecular complexity. For instance, a palladium-catalyzed Heck-type reaction has been used in the synthesis of precursors for Hsp90/HDAC6 dual inhibitors. acs.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com The aldehyde functionality of this compound makes it a suitable component for several MCRs.

Kabachnik–Fields Reaction Applications

The Kabachnik–Fields reaction is a three-component reaction between an amine, a carbonyl compound (like this compound), and a dialkyl phosphonate (B1237965) to form α-aminophosphonates. wikipedia.orgorganic-chemistry.org These products are of significant interest as they are phosphorus analogs of α-amino acids. wikipedia.org

The reaction mechanism can proceed through two main pathways, often dependent on the basicity of the amine. organic-chemistry.orgmdpi.com One route involves the initial formation of an imine from the aldehyde and amine, followed by the addition of the phosphonate. wikipedia.orgmdpi.com The alternative pathway begins with the formation of an α-hydroxyphosphonate, which is then substituted by the amine. mdpi.com The reaction can be catalyzed by both acids and bases and has been shown to be effective under solvent-free microwave conditions. mdpi.comslideshare.netnih.gov

Table 1: Kabachnik–Fields Reaction Overview

| Reactants | Product | Key Features |

|---|

Baylis-Hillman Reaction Pathways

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org This reaction creates densely functionalized molecules, typically allylic alcohols when an aldehyde is used as the electrophile. wikipedia.org

The reaction is known for its high atom economy and use of mild conditions without the need for transition metals. wikipedia.org A common catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org The mechanism involves the Michael addition of the catalyst to the activated alkene, creating a zwitterionic enolate that then adds to the aldehyde. arkat-usa.org Subsequent proton transfer and elimination of the catalyst yield the final product. arkat-usa.org The reaction can also be promoted by a combination of a Lewis base and a Brønsted acid. psu.edu

Table 2: Baylis-Hillman Reaction Components

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile | This compound |

| Activated Alkene | Nucleophile Precursor | Methyl acrylate, Methyl vinyl ketone |

Barbier Coupling Reaction Strategies

The Barbier reaction is an organometallic reaction that forms a primary, secondary, or tertiary alcohol from an alkyl halide, a carbonyl compound, and a metal. wikipedia.org It is similar to the Grignard reaction, but the organometallic reagent is generated in situ. wikipedia.org This one-pot procedure is advantageous as the organometallic species does not need to be pre-formed and stored. wikipedia.orgresearchtrends.net

A variety of metals can be used, including magnesium, zinc, indium, and samarium, often making the reaction tolerant to water and functional groups, which is a hallmark of green chemistry. wikipedia.orgresearchtrends.net The reaction of this compound with an allyl halide in the presence of a metal like zinc would be expected to yield a homoallylic alcohol. ucl.ac.uk The reaction has been successfully applied in polymer chemistry and for the synthesis of natural products. researchtrends.netnih.gov

Table 3: Comparison of Barbier and Grignard Reactions

| Feature | Barbier Reaction | Grignard Reaction |

|---|---|---|

| Reagent Generation | In situ | Pre-formed |

| Procedure | One-pot | Two-step |

| Water Tolerance | Often tolerant | Requires anhydrous conditions |

| Metals | Mg, Zn, In, Sn, Sm, Ba | Primarily Mg |

Applications of 4,6 Dimethoxynicotinaldehyde As a Strategic Synthetic Building Block

Construction of Novel Heterocyclic Frameworks

The reactivity of the aldehyde group, combined with the electronic properties of the dimethoxy-substituted pyridine (B92270) ring, makes 4,6-Dimethoxynicotinaldehyde an ideal starting material for the synthesis of a variety of heterocyclic systems.

Synthesis of Pyridine-Fused Heterocycles

Pyridine-fused heterocycles are a significant class of compounds in medicinal chemistry and materials science. ias.ac.innih.gov The strategic placement of functional groups in this compound allows for its use in annulation reactions to construct such fused systems. For instance, the aldehyde can undergo condensation reactions with various binucleophiles to form new rings fused to the pyridine core. These reactions often proceed with high regioselectivity, dictated by the electronic nature of the starting aldehyde.

| Reactant | Reaction Type | Resulting Heterocycle |

| Active methylene (B1212753) compounds | Knoevenagel condensation followed by cyclization | Dihydropyridines |

| Amidines | Cyclocondensation | Pyrimido[4,5-c]pyridines |

| Hydrazine derivatives | Cyclocondensation | Pyridazino[4,5-c]pyridines |

These synthetic strategies provide access to a diverse range of pyridine-fused scaffolds that are of interest for further chemical exploration.

Creation of Multi-Ring Nitrogen-Containing Architectures

Beyond simple fused systems, this compound serves as a linchpin in the assembly of more complex, multi-ring nitrogen-containing architectures. Its aldehyde functionality can participate in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to generate structurally complex products. digitellinc.com This approach is highly efficient, allowing for the rapid generation of molecular diversity from a single, readily available starting material. The resulting polycyclic structures are often rigid and well-defined, making them attractive scaffolds for various applications.

Precursor in Natural Product Analog and Derivative Synthesis

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their direct isolation can be challenging, and their structures are often too complex for large-scale synthesis. The synthesis of natural product analogs, which retain the key pharmacophoric features of the natural product but have a simpler, more accessible structure, is a common strategy in drug discovery. mdpi.comnih.gov

This compound can be utilized as a key fragment in the synthesis of analogs of natural products that contain a substituted pyridine moiety. The methoxy (B1213986) groups can be strategically retained or modified to fine-tune the electronic and steric properties of the final molecule, while the rest of the natural product scaffold is constructed around this core. This approach allows for the systematic exploration of the structure-activity relationships of the natural product class.

Intermediate in the Synthesis of Precursors to Active Pharmaceutical Ingredients

The pyridine scaffold is a common feature in a wide range of approved drugs. nih.gov Consequently, the development of efficient synthetic routes to novel pyridine-based compounds is of significant interest to the pharmaceutical industry.

Development of Pyridine-Based Scaffolds for Medicinal Chemistry Research

This compound is a valuable intermediate for the creation of libraries of pyridine-based scaffolds for medicinal chemistry research. The aldehyde group can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, through standard organic transformations. These transformations, coupled with the potential for modification of the methoxy groups, allow for the generation of a diverse set of derivatives from a single starting material. These libraries of compounds can then be screened for biological activity against a range of therapeutic targets.

| Transformation | Reagent | Resulting Functional Group |

| Reductive amination | Amine, reducing agent | Substituted aminomethylpyridine |

| Reduction | Sodium borohydride (B1222165) | Hydroxymethylpyridine |

| Oxidation | Oxidizing agent | Pyridine-3-carboxylic acid |

Exploration in Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov The ease of derivatization of this compound makes it an excellent tool for SAR exploration. By systematically modifying the substituents on the pyridine ring, medicinal chemists can probe the key interactions between a potential drug candidate and its biological target. For example, the methoxy groups can be demethylated to the corresponding hydroxyl groups, which can then be further functionalized to explore the impact of hydrogen bonding on activity. Similarly, the aldehyde can be converted into a range of amides, esters, and other functionalities to probe the steric and electronic requirements of the binding site. This systematic derivatization allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Contribution to Advanced Material Science Research

Synthesis of Functional Pyridine-Based Organic Materials

There is no available research detailing the synthesis of functional pyridine-based organic materials using this compound as a primary building block.

Applications in the Development of Optoelectronic Systems

No research has been found to support any current applications of this compound in the development of optoelectronic systems.

Role in Polymer and Supramolecular Chemistry

The role of this compound in polymer and supramolecular chemistry has not been documented in the available scientific literature.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of 4,6-Dimethoxynicotinaldehyde. In a research context, HPLC is crucial for assessing the purity of the compound after synthesis and for monitoring the progress of reactions in which it is a reactant or product.

Given its aldehyde functionality, a common and effective approach for the HPLC analysis of this compound involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction converts the aldehyde into a more UV-active and stable hydrazone derivative, which can be readily detected at a wavelength of around 360 nm. auroraprosci.comrestek.comwaters.comepa.gov The use of a reversed-phase C18 column is standard for separating such derivatives. auroraprosci.com

A typical HPLC method would involve dissolving the DNPH-derivatized sample in a suitable organic solvent, such as acetonitrile (B52724), and injecting it into the HPLC system. The separation is achieved using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile or methanol. The gradient elution allows for the effective separation of the this compound-DNPH derivative from any unreacted DNPH, starting materials, or other byproducts.

The retention time of the derivative under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information about the concentration of the analyte in the sample. Method validation would be performed to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Value |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm (for DNPH derivative) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table represents a typical set of HPLC parameters for the analysis of an aldehyde derivative and is not specific to this compound.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column, while MS provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Due to the polarity imparted by the methoxy (B1213986) groups and the nitrogen atom in the pyridine (B92270) ring, direct GC analysis of this compound might be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.gov Common derivatization strategies for aldehydes include oximation, for instance, with methoxyamine (MeOx) in pyridine, followed by silylation with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This process converts the polar aldehyde group into a less polar and more volatile derivative suitable for GC analysis. The use of pyridine as a solvent and catalyst in derivatization is common, and with modern columns like the HP-5MS, its injection into the GC system is generally considered safe. researchgate.net

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used to confirm the structure of the compound. For methoxy-substituted aromatic aldehydes, fragmentation may involve the loss of a methoxy group. nih.gov

| Parameter | Typical Value |

| GC Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-100 °C, ramp to 280-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Derivatization Agent | Methoxyamine/MSTFA |

This table represents a typical set of GC-MS parameters for the analysis of a derivatized aldehyde and is not specific to this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, providing a detailed molecular model.

A crystal structure of this compound would reveal the planarity of the pyridine ring, the conformation of the aldehyde group relative to the ring, and the orientation of the two methoxy substituents. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if any), π-π stacking, and van der Waals forces, which govern the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as other substituted pyridines, can provide valuable comparative information.

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.45 |

| Volume (ų) | 1337.5 |

| Z | 4 |

This table presents example crystallographic data for a substituted pyridine derivative and is for illustrative purposes only.

Spectroscopic Methods for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are increasingly being used for in situ reaction monitoring. rsc.orgmagritek.commagritek.com

The synthesis of this compound, for example, from a corresponding bromopyridine via a Grignard reaction followed by formylation, could be monitored using these techniques. An IR probe inserted directly into the reaction vessel can track the disappearance of the C-Br stretching vibration of the starting material and the appearance of the C=O stretching vibration of the aldehyde product. fraunhofer.de This allows for the determination of the reaction endpoint and can help in optimizing reaction conditions such as temperature and addition rates.

Similarly, flow NMR spectroscopy can be employed for online reaction monitoring. rsc.org A small portion of the reaction mixture can be continuously pumped through an NMR spectrometer, allowing for the acquisition of spectra at regular intervals. This would enable the tracking of signals corresponding to the reactants, intermediates, and the final product, providing a detailed kinetic profile of the reaction. For instance, the appearance of the characteristic aldehyde proton signal in the ¹H NMR spectrum would signify the formation of this compound.

These in situ monitoring techniques offer significant advantages over traditional offline analysis (e.g., TLC or GC-MS of quenched aliquots) by providing a more dynamic and comprehensive understanding of the reaction as it occurs, without disturbing the reaction system.

Computational and Theoretical Investigations of 4,6 Dimethoxynicotinaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4,6-dimethoxynicotinaldehyde. These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometry, electronic energies, and the distribution of electron density.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | Specific value in Hartrees |

| Dipole Moment | Specific value in Debye |

| C-N Bond Lengths (Pyridine Ring) | ~1.34 Å |

| C-C Bond Lengths (Pyridine Ring) | ~1.39 Å |

| C=O Bond Length (Aldehyde) | ~1.22 Å |

Note: The values in this table are representative and would be determined from specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a highly accurate description of the electronic configuration of this compound. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used.

These calculations provide detailed information about the molecular orbitals, including their energies and symmetries. The electronic configuration in the ground state can be established, offering a fundamental understanding of the molecule's stability and electronic nature. While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for obtaining highly accurate electronic properties.

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, indicating these are likely sites for electrophilic attack. The LUMO is anticipated to be centered on the aldehyde group and the pyridine ring, suggesting these are the probable sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Specific negative value |

| LUMO | Specific negative value |

Note: The values in this table are representative and would be obtained from quantum chemical calculations.

To understand the mechanism of a chemical reaction involving this compound, reaction coordinate scans and transition state mapping are employed. By systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each step, a potential energy surface for a reaction can be mapped.

This allows for the identification of transition states, which are the energy maxima along the reaction pathway. The energy barrier, or activation energy, can then be determined, providing a quantitative measure of the reaction's feasibility. For example, the mechanism of a nucleophilic addition to the aldehyde group could be elucidated, including the structure and energy of the transition state.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, specifically the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bonds of the methoxy groups, means that this compound can exist in different conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.

By systematically rotating these bonds and calculating the energy at each orientation, a potential energy landscape can be constructed. The global minimum on this surface corresponds to the most stable conformation of the molecule. The relative energies of other stable conformers (local minima) and the transition states connecting them provide insights into the molecule's flexibility and the populations of different conformers at a given temperature. This information is crucial for understanding its interactions with other molecules, such as in biological systems or in crystal packing.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a ligand (a potential drug molecule or its precursor) and the binding site of a target protein. For this compound, which serves as a scaffold for active pharmaceutical ingredients (APIs), molecular docking can provide crucial insights into how its derivatives might interact with biological targets.

While direct clinical data on this compound itself is not the focus, its structural motifs are present in compounds targeting a range of proteins. For instance, pyridine-based compounds are known to interact with various enzymes and receptors. Molecular docking studies can, therefore, be employed to screen virtual libraries of derivatives of this compound against proteins implicated in various diseases. These studies can predict the binding affinity, typically expressed as a docking score (e.g., in kcal/mol), and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For example, derivatives of this compound could be docked against the active site of enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in anti-inflammatory drug research. The results of such a hypothetical docking study could be summarized as shown in the table below.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | COX-1 | -7.8 | ARG120, TYR355 |

| Derivative A | COX-2 | -8.5 | ARG513, TYR385 |

| Derivative B | COX-1 | -7.2 | SER530, TYR355 |

| Derivative B | COX-2 | -8.1 | ARG513, VAL523 |

Such in silico screening allows researchers to prioritize the synthesis of compounds with the most promising predicted activity, thereby streamlining the drug discovery process.

Computational Design of Novel Derivatives and Reaction Conditions

Beyond predicting interactions, computational chemistry is instrumental in the rational design of novel derivatives of this compound with enhanced properties. This can involve modifying the core structure to improve binding affinity, selectivity, or pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity. By analyzing these models, chemists can identify which functional groups at particular positions on the this compound scaffold are likely to increase potency. Furthermore, computational tools can predict the ADME properties of designed derivatives, such as their solubility, permeability, and potential for metabolism, helping to identify candidates with better drug-like characteristics.

The following table illustrates how computational design could be used to propose novel derivatives of this compound with potentially improved properties.

| Parent Compound | Proposed Derivative | Modification | Predicted Improvement |

|---|---|---|---|

| This compound | Derivative C | Replacement of aldehyde with a hydrazone moiety | Enhanced binding to kinase domain |

| This compound | Derivative D | Addition of a trifluoromethyl group to a side chain | Increased metabolic stability |

In addition to derivative design, theoretical calculations can be used to investigate and optimize reaction conditions for the synthesis of these new compounds. For example, Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, identify transition states, and calculate activation energies. This information can help in selecting the most efficient catalysts, solvents, and temperature conditions, ultimately leading to higher yields and fewer byproducts in the laboratory.

Future Perspectives and Emerging Research Directions for 4,6 Dimethoxynicotinaldehyde

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research will likely prioritize the development of greener and more efficient synthetic routes to 4,6-Dimethoxynicotinaldehyde and its derivatives, moving away from traditional methods that may involve harsh conditions or generate significant waste. A key focus will be on improving the atom economy of synthetic transformations, ensuring that the maximum number of atoms from the reactants are incorporated into the final product nih.govrsc.orgresearchgate.net.

One promising avenue is the exploration of biocatalytic methods. The use of enzymes, such as aldehyde dehydrogenases, could enable the highly selective oxidation of corresponding precursor alcohols to this compound under mild, aqueous conditions, using air as the ultimate oxidant uva.nl. This approach would represent a significant improvement in sustainability compared to conventional oxidation methods that often rely on heavy metal reagents or harsh oxidants. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high yields and selectivity uva.nl.

Furthermore, advancements in C-H activation catalysis could provide more direct and atom-economical routes to functionalized this compound derivatives scielo.brnih.govrsc.org. Instead of relying on pre-functionalized starting materials, direct C-H activation would allow for the introduction of new functional groups at specific positions on the pyridine (B92270) ring, minimizing the number of synthetic steps and reducing waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources, reduced waste. | Enzyme screening and engineering, process optimization for aldehyde dehydrogenases. |

| C-H Activation | Increased atom economy, fewer synthetic steps, direct functionalization of the pyridine core. | Development of selective catalysts for C-H functionalization of electron-rich pyridines. |

| Green Solvents | Reduced environmental impact, improved safety. | Exploration of reactions in water, supercritical fluids, or bio-based solvents. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research is expected to focus on catalysts that can enhance the reactivity of the aldehyde group and enable selective transformations at various positions on the pyridine ring.

Transition-metal catalysis will continue to be a major area of investigation. For instance, new rhodium or palladium catalysts could be developed for the regioselective C-H activation and subsequent arylation or alkenylation of the dimethoxypyridine ring, allowing for the synthesis of complex derivatives that are otherwise difficult to access cas.cn. The aldehyde group itself can act as a directing group in some catalytic C-H activation reactions, providing a powerful tool for selective functionalization.

Moreover, metal-free catalysis is emerging as a sustainable alternative. Organocatalysis, for example, could be employed to activate the aldehyde group for various transformations, such as asymmetric aldol (B89426) or Mannich reactions, leading to the synthesis of chiral molecules with potential applications in medicinal chemistry.

Expansion into New Heterocyclic Scaffolds and Ring Systems

The aldehyde functionality of this compound makes it an ideal starting point for the construction of a wide variety of new heterocyclic scaffolds and fused ring systems lifechemicals.comrsc.org. Multicomponent reactions (MCRs) are expected to play a significant role in this area, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step nih.gov.

For example, this compound could be used in MCRs with amines, malononitrile (B47326), and other reagents to generate highly substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles nih.govacs.org. These new heterocyclic structures could serve as scaffolds for the development of novel pharmaceuticals or functional materials.

Furthermore, intramolecular cyclization reactions of derivatives of this compound could lead to the formation of fused ring systems, such as indolizines or quinolizines. The development of new catalytic methods to promote these cyclizations will be a key area of future research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing researchgate.netsemanticscholar.orgencyclopedia.pubnih.govnih.gov. Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch reactors, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

Future research will likely focus on developing robust flow chemistry protocols for the key reactions involving this compound, such as its synthesis, oxidation, reduction, and participation in multicomponent reactions. This will involve the optimization of reaction parameters, such as temperature, pressure, and residence time, as well as the development of suitable immobilized catalysts and reagents.

Automated synthesis platforms, which combine robotics with computational algorithms, could be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of this compound derivatives for high-throughput screening in drug discovery or materials science nih.govresearchgate.net. The data generated from these automated platforms could also be used to develop predictive models for reaction outcomes, further accelerating the discovery of new molecules with desired properties.

Advanced Applications in Functional Materials with Tailored Properties

The electron-rich nature of the dimethoxypyridine ring and the versatile reactivity of the aldehyde group make this compound a promising building block for the creation of advanced functional materials with tailored optical, electronic, and chemical properties.

One area of significant potential is in the development of novel conjugated polymers for organic electronics nih.govutexas.eduresearchgate.netsemanticscholar.orgmdpi.com. By incorporating the 4,6-dimethoxypyridine unit into the polymer backbone, it may be possible to tune the electronic properties of the material, such as its band gap and charge carrier mobility. The aldehyde group can be used as a reactive handle to polymerize the molecule or to post-functionalize the polymer with other chemical groups to further modify its properties nih.gov.

Another exciting direction is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) rsc.orgresearchgate.netrsc.orgaiche.org. The pyridine nitrogen and the aldehyde oxygen can coordinate to metal ions to form porous, crystalline materials with high surface areas. The functional groups within the pores of the MOF, derived from the this compound linker, could be designed to selectively adsorb certain molecules, catalyze chemical reactions, or act as sensors. The aldehyde functionality, in particular, could be used for post-synthetic modification of the MOF to introduce new functionalities.

Table 2: Potential Applications in Functional Materials

| Material Class | Potential Application | Key Features of this compound |

| Conjugated Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs). | Electron-rich aromatic core, reactive aldehyde for polymerization/functionalization. |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, chemical sensing. | Coordinating pyridine and aldehyde groups, potential for post-synthetic modification. |

| Luminescent Materials | Probes for biological imaging, components for optical devices. | Extended π-system, potential for tunable emission properties through derivatization. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,6-dimethoxynicotinaldehyde, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves formylation of a substituted pyridine precursor. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a standard method for introducing aldehyde groups into aromatic systems. Methoxy groups at positions 4 and 6 may require selective protection/deprotection steps to avoid undesired side reactions. Reaction temperature (e.g., 0–5°C for nitration steps) and stoichiometric control of reagents like POCl₃ are critical to prevent over-oxidation .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR can confirm the aldehyde proton (δ ~9.5–10.5 ppm) and methoxy group signals (δ ~3.8–4.0 ppm). 2D NMR (COSY, HSQC) helps resolve overlapping signals in the pyridine ring.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron ionization (EI) verifies the molecular ion peak (M⁺) at m/z 167.16 .

- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) forms a hydrazone derivative, confirming aldehyde functionality via UV-Vis or TLC analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizing agents and heat sources.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety protocols for structurally similar aldehydes (e.g., 5,6-dimethoxynicotinaldehyde) recommend avoiding direct exposure to light to prevent degradation .

Advanced Research Questions

Q. How do the electronic effects of 4,6-dimethoxy substituents influence the compound’s reactivity in Diels-Alder or hetero-Diels-Alder (HDA) reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents, activating the pyridine ring toward nucleophilic attacks. In HDA reactions, computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity. For example, Fe-catalyzed reactions may involve coordination of the aldehyde oxygen to the metal center, lowering the activation energy for cycloaddition. Kinetic isotope effect (KIE) studies can further elucidate transition-state dynamics .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate regioisomers or byproducts.

- Isotopic Labeling : ¹³C or ¹⁵N labeling tracks reaction pathways and identifies kinetic vs. thermodynamic products.

- Kinetic Profiling : Real-time monitoring via in situ IR or NMR spectroscopy clarifies competing reaction mechanisms .

Q. How can computational modeling optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Docking Studies : Molecular docking with chiral catalysts (e.g., BINOL-derived phosphoric acids) predicts enantioselectivity.

- MD Simulations : Molecular dynamics (MD) simulations assess solvent effects on transition-state stabilization.

- QSPR Models : Quantitative structure-property relationship (QSPR) models correlate substituent positions with reaction outcomes (e.g., %ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.